2-Isopropylnaphthalene

説明

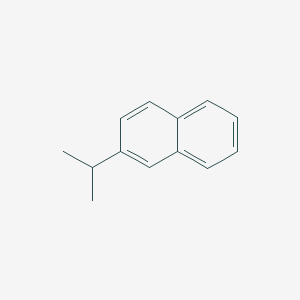

Structure

3D Structure

特性

IUPAC Name |

2-propan-2-ylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14/c1-10(2)12-8-7-11-5-3-4-6-13(11)9-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYVQNHYIHAJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051844 | |

| Record name | 2-Isopropylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or yellowish-brown liquid; [HSDB] Yellow liquid; mp = 14 deg C; [MSDSonline] | |

| Record name | 2-Isopropylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

268.2 °C | |

| Record name | 2-ISOPROPYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

122 °C, 122 °C (open cup) | |

| Record name | 2-Isopropylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ISOPROPYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water; very soluble in ethanol, ethyl ether; soluble in benzene. | |

| Record name | 2-ISOPROPYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9753 @ 20 °C | |

| Record name | 2-ISOPROPYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00518 [mmHg], 5.18X10-3 mm Hg @ 25 °C | |

| Record name | 2-Isopropylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ISOPROPYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, yellowish-brown liquid, Colorless liquid | |

CAS No. |

2027-17-0, 68442-08-0 | |

| Record name | 2-Isopropylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2027-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002027170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, isopropylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068442080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ISOPROPYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isopropylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DTR9UN8SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ISOPROPYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

14.5 °C | |

| Record name | 2-ISOPROPYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

準備方法

Synthetic Routes and Reaction Conditions: 2-Isopropylnaphthalene can be synthesized through the alkylation of naphthalene with isopropylating agents. One common method involves the reaction of naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, this compound is produced by the catalytic alkylation of naphthalene using isopropyl alcohol or isopropyl chloride. The process involves the use of solid superacidic catalysts, which enhance the selectivity and yield of the desired product .

化学反応の分析

Types of Reactions: 2-Isopropylnaphthalene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroperoxides, which can further decompose to produce β-naphthol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Molecular oxygen in the presence of a nickel (II) complex catalyst.

Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation: β-naphthol.

Substitution: Halogenated or nitrated derivatives of this compound.

科学的研究の応用

Chemical and Industrial Applications

1. Synthesis Intermediate:

2-Isopropylnaphthalene serves as a critical intermediate in the synthesis of various organic compounds. It can be used in reactions such as disproportionation to produce 2,6-diisopropylnaphthalene and other derivatives. This reaction is particularly valuable due to its shape-selectivity, which allows for the preferential formation of specific isomers.

2. Catalytic Reactions:

Research indicates that 2-IPN can act as a hydrocarbon pool species in zeolite-catalyzed reactions, particularly in the conversion of ethylene to propylene. Studies have shown that it contributes significantly to the selectivity of propylene formation when catalyzed by H-UZM-35 zeolite.

3. Production of Dyes and Resins:

In industrial applications, 2-IPN is utilized in the production of dyes, resins, and other chemical products. Its unique chemical structure allows it to participate in polymerization reactions and other chemical transformations that are essential for creating high-performance materials.

Biological and Medical Research

1. Cytochrome P450 Substrate:

this compound has been studied for its interactions with cytochrome P450 enzymes, specifically CYP2F2. It acts as a substrate for these enzymes, leading to its oxidation and the formation of several metabolites. This metabolic pathway is crucial for understanding how 2-IPN may influence drug metabolism and toxicity.

2. Pulmonary Toxicity Studies:

Recent studies have highlighted the pulmonary toxicity of 2-IPN and its photoproducts in animal models. For instance, intraperitoneal administration in rats resulted in significant changes in pulmonary phospholipid levels, indicating potential respiratory effects . These findings are essential for assessing safety and regulatory standards for compounds containing 2-IPN.

Case Studies

作用機序

The mechanism of action of 2-Isopropylnaphthalene involves its interaction with molecular targets such as cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can participate in further chemical reactions .

類似化合物との比較

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

Table 1 summarizes key physical properties of 2-isopropylnaphthalene and related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₄ | 170.25 | 261–263 | 14 | 0.9753 |

| Cumene (Isopropylbenzene) | C₉H₁₂ | 120.19 | 152 | -96 | 0.862 |

| 2,6-Diisopropylnaphthalene | C₁₆H₂₀ | 212.33 | ~300* | 110–112 | 0.95 |

| 2-Methylnaphthalene | C₁₁H₁₀ | 142.20 | 241–245 | 34–36 | 1.005 |

*Estimated based on structural analogs.

Key Observations :

- Molecular Weight and Boiling Points : The naphthalene backbone in this compound increases molecular weight and boiling points compared to cumene. 2,6-DIPN, with two isopropyl groups, exhibits even higher molecular weight and boiling points due to increased van der Waals interactions .

- Density : this compound is denser than cumene but slightly less dense than 2-methylnaphthalene, reflecting differences in aromatic ring substitution .

Reactivity and Oxidation Pathways

Catalytic Oxidation

Table 2 compares oxidation pathways and product selectivity:

| Compound | Catalyst System | Main Products | Conversion/Selectivity Notes |

|---|---|---|---|

| This compound | CuCl₂/TBAB | Alcohols, ketones, peroxides | Lower hydroperoxide yield (~20%) |

| This compound | NHPI/AIBN | 2-IPNHP (hydroperoxide) | 60°C optimal; air replaces pure O₂ |

| Cumene | NHPI/AIBN | Cumene hydroperoxide | Industrial process for phenol (~90% yield) |

| 2,6-DIPN | Fe₂O₃/MP-01 (disproportionation) | 2,6-DIPN, diisopropylnaphthalene | 41.2% conversion; 41.2% selectivity |

Key Observations :

- Hydroperoxide Formation : this compound forms this compound hydroperoxide (2-IPNHP) under NHPI/AIBN catalysis, analogous to cumene hydroperoxide. However, cumene oxidation achieves higher yields due to simpler steric and electronic environments .

- Electron-Donating Substituents : Methoxy or phenyl groups in analogs (e.g., 1-methoxy-4-isopropylbenzene) accelerate oxidation rates by stabilizing radical intermediates, unlike this compound .

- Disproportionation : Fe-modified catalysts enhance selectivity for 2,6-DIPN over unmodified catalysts, highlighting shape-selective catalysis in naphthalene derivatives .

生物活性

2-Isopropylnaphthalene (CAS Number: 2027-17-0) is an aromatic hydrocarbon with notable biological activities. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry, environmental science, and biochemistry. This article explores the biological activity of this compound, highlighting its effects on cellular processes, its potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₃H₁₄

- Molecular Weight : 182.25 g/mol

- Boiling Point : 237 °C

- Melting Point : 14 °C

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that it could inhibit the growth of various bacterial strains, showcasing a minimum inhibitory concentration (MIC) of around 1.9 μg/mL against Bacillus subtilis . The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death.

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MGC-803 (gastric cancer) . The compound appears to block the cell cycle in the G1 phase, effectively preventing further proliferation of these cancer cells. Specific findings include:

- HepG2 Cells : Induction of apoptosis with an IC50 value of approximately 3.82 μM.

- MGC-803 Cells : Cell cycle arrest and increased apoptosis rates were observed at similar concentrations.

Environmental Toxicology

The environmental impact of this compound has also been studied. It is known to partition from water into sediments and can volatilize from water bodies, posing potential risks to aquatic life . Bioaccumulation studies showed that after a 14-day exposure period, this compound was not detected in oyster tissues, suggesting limited bioaccumulation potential .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition against Gram-positive bacteria, with a notable MIC value of 1.9 μg/mL against Bacillus subtilis and effective inhibition against other tested strains .

Case Study 2: Cancer Cell Lines

In another study assessing the anticancer effects of this compound on HepG2 and MGC-803 cells, researchers found that treatment led to increased apoptosis and cell cycle arrest in the G1 phase. These findings suggest potential therapeutic applications for this compound in cancer treatment .

Research Findings Summary Table

| Biological Activity | Target Organism/Cell Line | Observed Effect | IC50 Value |

|---|---|---|---|

| Antimicrobial | Bacillus subtilis | Growth inhibition | 1.9 μg/mL |

| Anticancer | HepG2 | Apoptosis induction | ~3.82 μM |

| Anticancer | MGC-803 | Cell cycle arrest | Not specified |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Isopropylnaphthalene critical for experimental design?

- Methodological Answer : Key properties include a melting point of 14°C, boiling point of 261–263°C, and density of 0.9753 g/cm³. These properties influence solvent selection, reaction temperature ranges, and storage conditions. For solubility, polar aprotic solvents (e.g., DMSO) are recommended for reactions requiring high solubility, while non-polar solvents (e.g., hexane) are suitable for extraction .

Q. What standardized protocols exist for synthesizing this compound?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of naphthalene with isopropyl halides using Lewis acid catalysts (e.g., AlCl₃). Purification via crystallization (as described in technical product protocols) ensures high purity. Characterization via GC-MS or NMR is essential to confirm structural integrity .

Q. How can researchers characterize the purity of this compound in laboratory settings?

- Methodological Answer : Use gas chromatography (GC) with flame ionization detection (FID) for quantitative purity analysis. Complementary techniques like HPLC-UV or NMR spectroscopy (¹H/¹³C) resolve structural ambiguities, particularly for detecting alkylation byproducts .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing the oxidation of this compound to hydroperoxides?

- Methodological Answer : Catalytic systems like N-hydroxyphthalimide (NHPI) or transition metals (e.g., CuCl₂ with tetrabutylammonium bromide) enhance selectivity. Reaction parameters (temperature: 70–90°C; oxygen flow rate: 0.5–1 L/min) must balance conversion efficiency and side-product formation. Kinetic studies using in-situ FTIR monitor hydroperoxide accumulation .

Q. How can contradictory data on the toxicity of this compound be systematically addressed?

- Methodological Answer : Apply ATSDR’s literature screening framework (Table B-1) to assess study quality, including species relevance (human vs. rodent), exposure routes (inhalation/oral), and risk of bias. Meta-analyses should prioritize peer-reviewed studies with robust dose-response data, while conflicting results are resolved through in vitro assays (e.g., Ames test for genotoxicity) .

Q. What methodologies are effective in identifying data gaps in environmental fate studies of this compound?

- Methodological Answer : Use the CERCLA-defined data needs framework (Section 6.2) to prioritize gaps, such as biodegradation kinetics in aquatic systems or bioaccumulation factors. Computational modeling (e.g., EPI Suite) predicts partitioning coefficients (log Kow), while experimental microcosm studies validate persistence in soil/water matrices .

Q. How can catalytic systems for this compound oxidation be tailored to improve yield and selectivity?

- Methodological Answer : Co-catalysts like quaternary ammonium salts (e.g., TBAB) enhance electron transfer in copper-based systems, reducing activation energy. Design of Experiments (DoE) optimizes variables (catalyst loading, solvent polarity), while GC-MS identifies byproducts (e.g., naphthoquinones) to refine reaction pathways .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for reconciling variability in toxicokinetic data across species?

- Methodological Answer : Allometric scaling adjusts for metabolic rate differences (e.g., human vs. rodent). Bayesian hierarchical models account for inter-study variability, while physiologically based pharmacokinetic (PBPK) modeling extrapolates tissue-specific exposure outcomes. Cross-species biomarker validation (e.g., urinary metabolites) strengthens translational relevance .

Q. How should researchers evaluate the environmental monitoring data for this compound in heterogeneous media?

- Methodological Answer : Use stratified sampling for air/water/soil compartments, with QA/QC protocols (e.g., spike-recovery tests) to validate detection limits (e.g., GC-MS). Geospatial analysis (GIS) maps contamination hotspots, while probabilistic risk assessment (Monte Carlo simulations) quantifies ecosystem exposure thresholds .

Tables for Key Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。